![molecular formula C18H18N2O5S2 B2507503 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 923502-46-9](/img/structure/B2507503.png)
2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group, a dimethoxybenzo[d]thiazolyl moiety, and an acetamide linkage, which together contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the benzylsulfonyl group is often carried out via sulfonylation reactions using benzyl sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the acetamide linkage, which can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The dimethoxybenzo[d]thiazolyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their function. The acetamide linkage provides stability to the molecule, allowing it to maintain its bioactive conformation.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound shares the benzo[d]thiazole core but differs in the substituents attached to it.
2-(benzo[d]thiazol-2-yl)phenol: Another similar compound with a phenol group instead of the benzylsulfonyl and acetamide groups.
Uniqueness
2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide is unique due to the combination of its benzylsulfonyl, dimethoxybenzo[d]thiazolyl, and acetamide groups, which confer distinct chemical and biological properties
Biological Activity
2-(Benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of a benzylsulfonyl group, a dimethoxybenzo[d]thiazolyl moiety, and an acetamide linkage. This combination is believed to contribute to its diverse biological effects.
Property | Details |
---|---|
IUPAC Name | 2-benzylsulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
CAS Number | 923502-46-9 |
Molecular Formula | C18H18N2O5S2 |
Molecular Weight | 402.47 g/mol |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzylsulfonyl group may modulate enzyme activity or receptor interactions, while the dimethoxybenzo[d]thiazol moiety can engage in π-π stacking interactions with aromatic residues in proteins. The acetamide linkage enhances the stability of the compound.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated the effects of various benzothiazole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis.
- Case Study : A derivative from a related study demonstrated a notable decrease in IL-6 and TNF-α levels in RAW264.7 macrophages, indicating anti-inflammatory effects alongside anticancer activity .
Anti-inflammatory Activity
The compound's ability to inhibit inflammatory cytokines suggests potential use in treating inflammatory diseases. It was found to reduce the expression levels of IL-6 and TNF-α in vitro.
Activity | Cell Line / Model | Effect Observed |
---|---|---|
Anticancer | A431 | Significant inhibition of cell proliferation |
A549 | Induction of apoptosis | |
Anti-inflammatory | RAW264.7 | Decreased IL-6 and TNF-α levels |
Comparative Analysis
Compared to other benzothiazole derivatives, this compound shows unique properties due to its specific functional groups. While many benzothiazole derivatives have been documented for their anticancer activities, this compound's dual action against cancer and inflammation distinguishes it from others.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)11-27(22,23)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNOPLDUCXDRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.